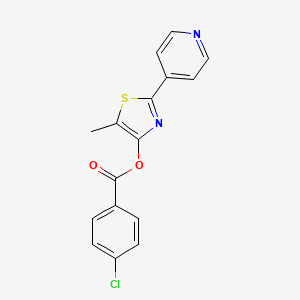

5-methyl-2-(pyridin-4-yl)-1,3-thiazol-4-yl 4-chlorobenzoate

Description

Properties

IUPAC Name |

(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2S/c1-10-14(19-15(22-10)11-6-8-18-9-7-11)21-16(20)12-2-4-13(17)5-3-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTGOMVXNKUOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(pyridin-4-yl)-1,3-thiazol-4-yl 4-chlorobenzoate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Pyridine Ring Introduction: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a halogenated thiazole intermediate.

Esterification: The final step involves the esterification of the thiazole-pyridine intermediate with 4-chlorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative solvents and catalysts to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can occur at the nitro group (if present) on the pyridine ring using reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions at the chlorine atom on the benzoate ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

5-methyl-2-(pyridin-4-yl)-1,3-thiazol-4-yl 4-chlorobenzoate has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, or anticancer activities.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Materials Science: It can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 5-methyl-2-(pyridin-4-yl)-1,3-thiazol-4-yl 4-chlorobenzoate depends on its specific application:

Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block the activity of inflammatory enzymes like cyclooxygenase.

Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Compound 13o ()

- Structure : Replaces the thiazole core with oxazole , linked to a tetrazol-5-yl group and a furyl-acryloyl substituent.

- Synthesis : Achieved in 54% yield over two steps , yielding a pale brown solid with decomposition at 228–231°C .

- The tetrazole group enhances hydrogen-bonding capacity, which could improve bioavailability compared to the target compound’s chlorobenzoate ester.

Tolvaptan ()

- Structure : Contains two 1,3-thiazole rings as part of a benzazepine-derived urea scaffold.

- Molecular Weight : 448.94 g/mol , significantly higher than the target compound due to the benzazepine core and additional thiazole substituents .

- Pharmacological Relevance : Thiazole rings in Tolvaptan are critical for binding to vasopressin receptors, suggesting that the thiazole-pyridinyl motif in the target compound may similarly serve as a pharmacophore.

4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol ()

- Structure: Features a morpholinyl group on the thiazole ring instead of pyridinyl, with a bromophenol substituent.

- Electronic Effects : The morpholinyl group introduces strong electron-donating properties, contrasting with the pyridinyl group’s moderate electron-withdrawing nature. This difference could influence solubility and binding interactions .

Substituent and Ester Variations

Ethyl Benzoate Derivatives ()

- Examples : I-6230 (pyridazinyl), I-6273 (methylisoxazolyl), I-6373 (methylisoxazolyl thioether).

- Key Differences : Replacement of the thiazole ring with pyridazine or isoxazole alters aromaticity and dipole moments. Ethyl esters in these compounds may confer higher metabolic stability compared to the target’s aromatic 4-chlorobenzoate ester, which is more sterically hindered .

EP 4374877 Compound ()

- Structure : Incorporates a trifluoromethyl furan group and a fluorophenyl substituent.

- Synthesis : Prepared via steps analogous to the target compound, highlighting the versatility of coupling heterocycles with benzoate esters. The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the target’s methyl and chloro substituents .

Implications for Bioactivity

- Thiazole vs. Oxazole : Thiazole’s sulfur atom may enhance π-stacking interactions in biological targets compared to oxazole’s oxygen .

- Chlorobenzoate Ester : The 4-chloro substituent likely improves membrane permeability and resistance to esterase hydrolysis relative to ethyl esters (e.g., ) .

- Pyridinyl vs. Morpholinyl : Pyridinyl’s aromaticity may favor binding to hydrophobic pockets, whereas morpholinyl’s polarity could improve aqueous solubility .

Biological Activity

5-Methyl-2-(pyridin-4-yl)-1,3-thiazol-4-yl 4-chlorobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H12ClN2OS |

| Molecular Weight | 304.78 g/mol |

| CAS Number | Not specified |

Research indicates that thiazole derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific mechanisms through which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : Thiazole derivatives can inhibit certain enzymes that are crucial for the proliferation of cancer cells.

- Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways involved in cell growth and apoptosis.

- Antioxidant Activity : It may possess antioxidant properties that protect cells from oxidative stress.

Anticancer Activity

A study on thiazole derivatives demonstrated that compounds similar to this compound exhibited significant anticancer activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Thiazole derivatives have shown promise as antimicrobial agents. In vitro studies indicated that similar compounds could inhibit the growth of pathogenic bacteria and fungi.

Case Studies

- Case Study on Anticancer Efficacy : A derivative structurally related to the compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.

- Antimicrobial Testing : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

Research Findings

Recent research has highlighted the potential of thiazole-based compounds in drug development:

- A review indicated that thiazole derivatives could serve as scaffolds for designing new anticancer agents due to their ability to target multiple pathways involved in tumor growth.

- Structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance biological activity, indicating the importance of chemical structure in determining efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-methyl-2-(pyridin-4-yl)-1,3-thiazol-4-yl 4-chlorobenzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving substituted thiazole precursors. For example, similar thiazole derivatives are prepared by reacting acylhydrazides with phosphorus oxychloride under reflux, yielding 65–74% with melting points between 210–270°C . Optimization strategies include:

- Temperature control : Maintaining 120°C during cyclization to avoid side reactions.

- Catalyst selection : Using POCl₃ as a cyclizing agent.

- Purification : Recrystallization from ethanol or column chromatography for higher purity.

- Table : Example reaction conditions for analogous compounds:

| Starting Material | Reagent/Condition | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4a–4i derivatives | POCl₃, 120°C | 65–74 | 210–270 |

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., C=S, C-N) through stretching vibrations (e.g., 1250–1150 cm⁻¹ for thiazole rings) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., pyridinyl protons at δ 8.5–8.7 ppm; thiazole carbons at δ 160–170 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 369.4 for related compounds) validate molecular weight .

- X-ray diffraction (XRD) : Resolves crystal structure (monoclinic P21/c space group, unit cell parameters: a = 12.026 Å, b = 8.3448 Å, c = 14.279 Å) .

Advanced Research Questions

Q. How can computational methods like Multiwfn be utilized to analyze the electronic properties and reactivity of this compound?

- Methodological Answer :

- Electrostatic potential (ESP) mapping : Multiwfn calculates ESP surfaces to identify nucleophilic/electrophilic regions, aiding in predicting reaction sites .

- Electron localization function (ELF) : Visualizes electron density topology to assess bonding character (e.g., covalent vs. ionic) .

- Orbital composition analysis : Determines contributions of atomic orbitals to molecular orbitals, useful for understanding charge transfer in pyridinyl-thiazole systems .

- Workflow :

Optimize geometry using DFT (e.g., B3LYP/6-31G*).

Export wavefunction files to Multiwfn.

Generate 3D maps of ELF/ESP and quantify bond orders .

Q. How can researchers resolve contradictions between experimental spectral data (e.g., NMR, IR) and theoretical predictions for this compound?

- Methodological Answer :

- Benchmarking : Compare experimental NMR/IR data with computed spectra (e.g., using Gaussian or ORCA) .

- Crystallographic validation : Cross-reference XRD-derived bond lengths/angles with NMR shift predictions (e.g., aromatic protons adjacent to electronegative groups show downfield shifts) .

- Solvent effects : Simulate solvent-polarity impacts on chemical shifts using PCM (Polarizable Continuum Model) .

Q. What strategies are recommended for determining the crystal structure and intermolecular interactions of this compound using X-ray diffraction?

- Methodological Answer :

- Crystallization : Use slow evaporation from DCM/hexane to obtain single crystals.

- Data collection : Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .

- Topology analysis : Use SHELXL for structure refinement and Mercury for visualizing π-π stacking or hydrogen bonds (e.g., O-H⋯N interactions in phenolic analogs) .

- Table : Example crystallographic data for a related compound:

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 12.026, 8.3448, 14.279 |

| Z | 4 |

Data Contradiction Analysis

- Scenario : Discrepancy in melting points between synthesized batches.

- Resolution :

Check purity via HPLC (e.g., ≥95% by HPLC as per industrial standards) .

Compare DSC (Differential Scanning Calorimetry) thermograms to identify polymorphic variations.

Re-examine recrystallization solvents (e.g., ethanol vs. acetonitrile) for crystal packing differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.